CK2 Inhibitory Potency of CK2/Pim1-IN-1 Compared to the Clinical CK2 Inhibitor CX-4945
CK2/PIM1-IN-1 inhibits CK2 with an IC50 of 3.787 μM, whereas the selective CK2 inhibitor CX-4945 (Silmitasertib) exhibits an IC50 of 1 nM against CK2α and CK2α' . This difference highlights that CK2/PIM1-IN-1 is a moderate-potency CK2 inhibitor, while CX-4945 is a high-potency selective CK2 inhibitor . The moderate potency of CK2/PIM1-IN-1 may be advantageous in contexts where partial CK2 inhibition is desired to avoid complete pathway shutdown or to study synergistic effects with PIM1 inhibition.
| Evidence Dimension | CK2 inhibition (IC50) |
|---|---|
| Target Compound Data | 3.787 μM |
| Comparator Or Baseline | CX-4945 (Silmitasertib): 1 nM (CK2α/CK2α') |
| Quantified Difference | CX-4945 is ~3,787-fold more potent against CK2 than CK2/Pim1-IN-1 |
| Conditions | Biochemical kinase assay (recombinant CK2) |
Why This Matters
This comparison underscores that CK2/Pim1-IN-1 should not be selected for experiments requiring potent, selective CK2 inhibition; instead, it is uniquely positioned for studies where balanced dual inhibition of CK2 and PIM1 is the primary objective.
